N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide
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Overview
Description
N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide is a synthetic organic compound that features a piperidinone ring, a thiophene ring, and a benzamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidinone Ring: Starting from a suitable precursor, the piperidinone ring can be synthesized through cyclization reactions.
Attachment of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or other coupling reactions.
Formation of the Benzamide Moiety: The benzamide group can be formed by reacting an amine with a benzoyl chloride derivative.
Introduction of the Thiophene Ring: The thiophene ring can be attached through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis using optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the piperidinone moiety.
Reduction: Reduction reactions could target the carbonyl group in the piperidinone ring.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it interacts with receptors, it could modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide: Similar structure with a different position of the thiophene ring.
N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(furan-3-yl)benzamide: Similar structure with a furan ring instead of a thiophene ring.
Uniqueness
N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide might exhibit unique properties due to the specific positioning of the thiophene ring, which could influence its electronic properties and biological activity.
Properties
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c25-21-3-1-2-13-24(21)20-10-8-19(9-11-20)23-22(26)17-6-4-16(5-7-17)18-12-14-27-15-18/h4-12,14-15H,1-3,13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROLNDSIVFAYCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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